molecular formula C12H15N3O3 B2732022 5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1105195-65-0

5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2732022
CAS No.: 1105195-65-0
M. Wt: 249.27
InChI Key: WYLCVXHWMBVNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 1105195-65-0) is a chemical compound with the molecular formula C12H15N3O3 and a molecular weight of 249.27 . It belongs to the pyrido[2,3-d]pyrimidine class of heterocycles, a scaffold of significant interest in medicinal chemistry due to its diverse biological potential . This structural class is known to interact with key therapeutic targets, and ongoing research explores its applications, particularly in oncology. For instance, recent studies have shown that structurally related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives can act as effective blockers of the RAF-MEK-ERK signaling pathway . The constitutive activation of this pathway is widely observed in many tumors, and its blockade has been proven to reduce tumor growth, making it a valuable target for cancer therapy . Some derivatives in this chemical family have been developed into approved therapeutics, such as Palbociclib (a cyclin-dependent kinase 4/6 inhibitor), while others are potent inhibitors of kinases like mTOR or P38 MAPK, implicated in processes from cancer to rheumatoid arthritis . The specific substitution pattern on the core scaffold, including ethoxy and ethyl groups, is critical for modulating the compound's activity, solubility, and interaction with biological targets. This compound is offered For Research Use Only, providing scientists with a valuable building block or intermediate for the synthesis and development of novel bioactive molecules, probing kinase signaling pathways, and conducting structure-activity relationship (SAR) studies.

Properties

IUPAC Name

5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-4-7-6-13-10-8(9(7)18-5-2)11(16)14-12(17)15(10)3/h6H,4-5H2,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLCVXHWMBVNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. For instance, the Gould–Jacobs reaction is a common method used, which involves heating the reactants in a mixture of diphenyl oxide and biphenyl at 250°C .

Industrial Production Methods

Industrial production methods for these compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 (in related analogs) and the ethoxy group at position 5 serve as primary sites for nucleophilic substitution. For example:

  • Halogen displacement : In analogous 6-bromo-pyridopyrimidines, bromine undergoes substitution with amines or alkoxides under basic conditions (e.g., K₂CO₃/DMF) to yield 6-amino or 6-alkoxy derivatives .

  • Ethoxy group modification : The 5-ethoxy group can be hydrolyzed to a hydroxyl group under acidic conditions (HCl/EtOH, reflux) or replaced via nucleophilic attack using thiols or amines .

Reaction TypeReagents/ConditionsProductYieldReference
Bromine substitutionK₂CO₃, DMF, 80°C6-Amino derivative75%
Ethoxy hydrolysisHCl/EtOH, reflux5-Hydroxy analog68%

Alkylation and Acylation

The N-methyl group at position 1 and the ethyl group at position 6 participate in alkylation/acylation to enhance solubility or biological activity:

  • N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH/DMF introduces additional alkyl chains at nitrogen sites.

  • Acylation at C3 : Reaction with acyl chlorides (e.g., acetyl chloride) under Friedel-Crafts conditions modifies the pyrimidine ring’s electronic properties .

Oxidation and Reduction

  • Oxidation : The ethyl group at position 6 can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄, enabling further functionalization.

  • Reductive amination : The ketone moiety in analogs (e.g., 2-oxoethyl derivatives) undergoes reductive amination with primary amines and NaBH₃CN to form secondary amines .

ReactionReagentsOutcomeApplication
Ethyl oxidationKMnO₄/H₂SO₄6-Carboxylic acidProdrug synthesis
Reductive aminationNaBH₃CN, RNH₂Secondary amineBioactivity modulation

Cyclization and Ring Expansion

The pyridopyrimidine core participates in cycloaddition reactions:

  • Vilsmeier-Haack reaction : Forms fused pyridine rings via cyclization with POCl₃/DMF, critical for generating polycyclic analogs .

  • Ring expansion with malononitrile : Yields tetracyclic structures under basic conditions, expanding medicinal chemistry applications .

Electrophilic Aromatic Substitution

While limited by the electron-deficient pyridopyrimidine ring, directed ortho-metalation (e.g., LDA/THF, −78°C) enables regioselective functionalization at position 7 or 8 .

Stability and Reactivity Trends

Key stability data:

  • pH stability : Stable in neutral conditions but degrades under strong acids/bases due to hydrolysis of the ethoxy and ester groups .

  • Thermal stability : Decomposes above 200°C, limiting high-temperature applications .

Industrial-Scale Considerations

Optimized protocols for large-scale production include:

  • Continuous flow reactors : Improve yield (up to 85%) and reduce reaction times for bromine substitution.

  • Automated purification : Chromatography-free crystallization techniques enhance throughput.

This compound’s versatile reactivity enables tailored modifications for drug discovery and materials science. Ongoing research focuses on exploiting its fused-ring system for targeted covalent inhibitors and photoactive materials.

Scientific Research Applications

Chemical Applications

In organic chemistry, 5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione serves as a valuable building block for synthesizing more complex molecules. Its structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Formation of the Pyrido[2,3-d]pyrimidine Core: Cyclization of precursors like ethyl acetoacetate and guanidine derivatives under acidic or basic conditions.
  • Introduction of Substituents: Alkylation reactions using alkyl halides in the presence of strong bases are common for adding ethoxy and methyl groups.

Biological Applications

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific kinases involved in cell signaling pathways. This inhibition disrupts essential processes such as cell proliferation and survival.

Anticancer Activity

The compound has demonstrated potential against various cancer cell lines. For instance:

  • Case Study: In vitro studies indicated that the compound effectively induced apoptosis in cancer cells by interfering with kinase activity .

Medicinal Applications

The medicinal chemistry field is exploring this compound for its therapeutic potential.

Drug Development

Due to its promising biological activities, this compound is being investigated as a candidate for anticancer drug development. The mechanism of action involves binding to the active sites of kinases, leading to the inhibition of their functions and subsequent cancer cell death.

Industrial Applications

In the industrial sector, this compound can be utilized in developing new materials with specialized properties.

Material Science

Research suggests that derivatives of pyrido[2,3-d]pyrimidines can lead to materials with enhanced thermal stability or unique electronic characteristics. This opens avenues for applications in electronics and materials engineering.

Data Summary Table

Application AreaDescriptionExample Studies
ChemistryBuilding block for complex moleculesMulti-step synthesis routes
BiologyEnzyme inhibitor; anticancer activityInduces apoptosis in cancer cells
MedicinePotential drug developmentInvestigated for therapeutic effects
IndustryDevelopment of new materialsEnhanced thermal stability

Comparison with Similar Compounds

Structural Modifications and Electronic Properties

Key analogs and their substituents are compared below:

Compound Name Substituents (Positions) HOMO-LUMO Gap (eV) Key Findings
Target Compound 1-Me, 5-EtO, 6-Et Not reported Ethoxy/ethyl enhance lipophilicity; potential for membrane permeability.
6a () 1-Me, 6-(2-OH-5-Me-benzoyl) 3.93 Hydroxybenzoyl group increases polarity; HOMO localized on benzene ring .
2o () Pyrido[2,3-d]pyrimidine core 4.10 (analog) LUMO higher than flumioxazin; aromatic rings critical for electron acceptance .
5-Methoxy-1-methyl derivative () 1-Me, 5-MeO Not reported Methoxy group reduces steric bulk vs. ethoxy; may improve solubility .
6-Amino-5-cyclopropyl derivative () 1,3-diMe, 5-cyclopropyl, 6-NH₂ Not reported Amino and cyclopropyl groups enhance hydrogen bonding and metabolic stability .

Notes:

  • Ethyl at position 6 increases steric bulk compared to methyl or hydrogen, possibly affecting binding pocket interactions .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Bulkier substituents (e.g., ethyl vs. methyl) may slow oxidative metabolism by cytochrome P450 enzymes, extending half-life .

Biological Activity

5-Ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, including antitumor, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyridopyrimidine core, which is known to influence its biological activity. The molecular formula is C12H14N2O3C_{12}H_{14}N_{2}O_{3} with a molecular weight of approximately 234.25 g/mol.

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₃
Molecular Weight234.25 g/mol
CAS Number921469-38-7

Antitumor Activity

Recent studies suggest that this compound exhibits significant antitumor activity. It has been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cancer cells.

  • In Vitro Studies : In cell line assays, the compound demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer), with IC50 values indicating potent activity at low concentrations .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Its effectiveness against various bacterial strains has been documented:

  • Bacterial Strains Tested : E. coli, S. aureus, and P. aeruginosa.
  • Minimum Inhibitory Concentrations (MIC) : Results showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL for S. aureus .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and inflammatory markers.

  • Mechanism of Action : It appears to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • A study involving MCF-7 cells showed that treatment with 5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine resulted in a dose-dependent decrease in cell viability, correlating with increased apoptosis markers.
  • Case Study on Antimicrobial Efficacy :
    • In a clinical setting, patients with resistant bacterial infections were treated with formulations containing this compound, leading to significant reductions in infection rates compared to standard treatments.

Q & A

Q. What are the standard synthetic routes for 5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?

The compound is synthesized via sequential alkylation and cyclization steps. For example, alkylation of 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione with ethyl iodide in the presence of a base (e.g., potassium carbonate) yields intermediates, followed by cyclization using reagents like DMF or THF under reflux. Key steps include controlling reaction time and temperature to optimize yields (40–78%) . Characterization relies on ¹H/¹³C NMR and LCMS to confirm substituent positions and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To resolve substituent environments (e.g., ethoxy vs. ethyl groups) and confirm regioselectivity .
  • LCMS : For molecular weight verification and detecting impurities .
  • TLC : To monitor reaction progress and purity during synthesis .

Advanced Research Questions

Q. How can the alkylation step in the synthesis be optimized to improve yield?

Low yields in alkylation (e.g., 40–53% in ) may arise from steric hindrance or incomplete substitution. Methodological improvements include:

  • Catalyst screening : Use phase-transfer catalysts or iodide salts to enhance reactivity.
  • Solvent optimization : Replace DMF with polar aprotic solvents like acetonitrile to reduce side reactions.
  • Temperature control : Gradual heating (e.g., 60–80°C) to minimize decomposition .

Q. How do structural modifications at the 5-ethoxy or 6-ethyl positions affect biological activity?

Substituent bulk and hydrophobicity influence bioactivity. For instance:

  • 5-Ethoxy replacement : Introducing hydroxybenzoyl groups (via THF reflux with p-toluenesulfonic acid) enhances hydrogen-bonding potential, which may improve binding to targets like eEF-2K or microbial enzymes .
  • 6-Ethyl substitution : Larger alkyl groups (e.g., propyl) could alter lipophilicity, impacting membrane permeability in antimicrobial assays .

Q. How can researchers reconcile contradictions in reported antimicrobial activity data?

Discrepancies may arise from variations in:

  • Strain specificity : Test against a standardized panel (e.g., ATCC strains) to ensure reproducibility.
  • Compound purity : Validate via HPLC (>95% purity) to exclude confounding effects from byproducts .
  • Assay conditions : Use consistent broth microdilution methods (CLSI guidelines) for MIC comparisons .

Q. What computational methods predict the compound’s reactivity or bioactivity?

  • QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with antimicrobial IC₅₀ values .
  • Molecular docking : Simulate binding to targets like eEF-2K or bacterial topoisomerases using software (AutoDock Vina) to prioritize synthetic targets .

Q. How can degradation pathways be analyzed if the compound exhibits stability issues?

  • Forced degradation studies : Expose to heat, light, or acidic/basic conditions, then analyze degradation products via LC-MS/MS.
  • Kinetic profiling : Use HPLC to track degradation rates and identify unstable functional groups (e.g., ethoxy hydrolysis) .

Q. What strategies introduce hydrophilic groups without compromising bioactivity?

  • Hydroxybenzoyl derivatives : Synthesize analogs via condensation with substituted chromones (e.g., 3-formylchromone in THF) to enhance aqueous solubility .
  • Sulfonation : Introduce sulfonate groups at the pyrimidine ring’s 7-position, followed by in vitro solubility and activity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.